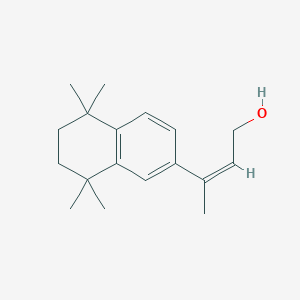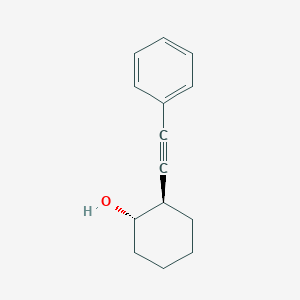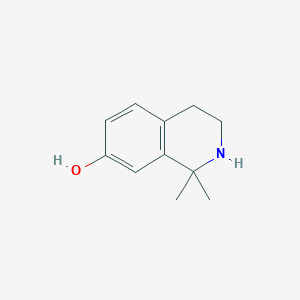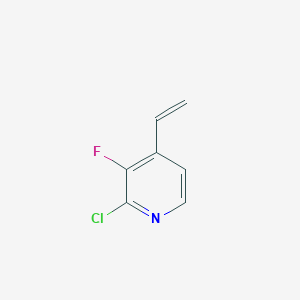
3-Fluoro-5-(trifluoromethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F4O2 It is a derivative of phenol, where the hydrogen atoms in the phenol ring are substituted with fluorine and trifluoromethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced without isolation and then converted in situ into trifluoromethyl aryl ethers . This method allows for the efficient introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of 3-Fluoro-5-(trifluoromethoxy)phenol may involve large-scale synthesis using similar chlorination/fluorination sequences. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, where the fluorine or trifluoromethoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s fluorine and trifluoromethoxy groups can enhance the biological activity of molecules, making it useful in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can improve product performance.
Wirkmechanismus
The mechanism by which 3-Fluoro-5-(trifluoromethoxy)phenol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with proteins, enzymes, and other biological molecules . This interaction can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenol: This compound has a similar structure but with the trifluoromethyl group in the para position.
3-Fluorophenol: This compound lacks the trifluoromethoxy group, making it less reactive and less versatile in certain applications.
Uniqueness
3-Fluoro-5-(trifluoromethoxy)phenol is unique due to the presence of both fluorine and trifluoromethoxy groups. These substituents confer distinct chemical and biological properties, making the compound valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H4F4O2 |
|---|---|
Molekulargewicht |
196.10 g/mol |
IUPAC-Name |
3-fluoro-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H4F4O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H |
InChI-Schlüssel |
KBUMJMMCKJGFDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt](/img/structure/B13434623.png)
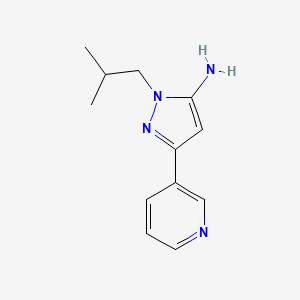
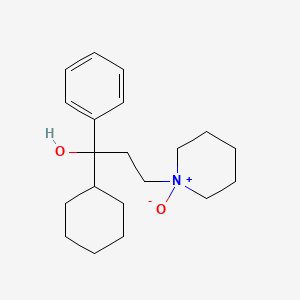
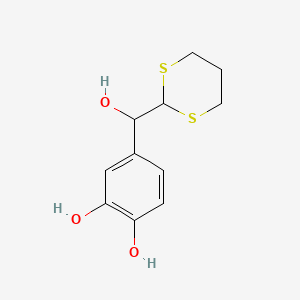
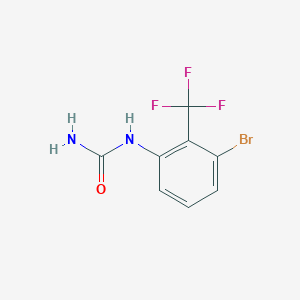


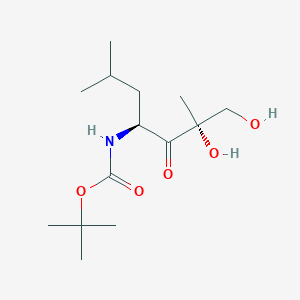
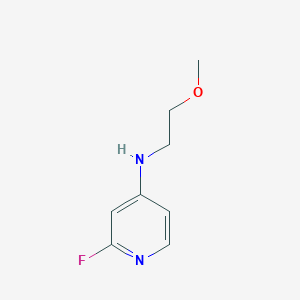
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)
